4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine

medicinal chemistry metabolic stability lead optimization

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine (CAS 1552026-59-1) is a privileged heterocyclic building block for medicinal chemistry SAR exploration. The cyclopropyl group at C3 provides a critical lipophilicity midpoint (cLogP ~1.2) between the methyl (cLogP ~0.7) and cyclopentyl (cLogP ~2.1) analogues, while conferring enhanced resistance to CYP-mediated oxidative metabolism compared to flexible alkyl chains. This balanced profile supports lead optimization where steric constraint, improved ligand efficiency, and reduced off-target binding are desired—making it the rational first-choice replacement when a methyl or ethyl congener shows unacceptable hepatic clearance. Procure this unique scaffold to expand your SAR matrix with a rigid, three-dimensional group that probes shape complementarity in kinase, GPCR, and fragment-based drug discovery programs.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1552026-59-1
Cat. No. B2966706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine
CAS1552026-59-1
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3(CCOCC3)N
InChIInChI=1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2
InChIKeyOFPFLJOBDVHPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine (CAS 1552026‑59‑1): Chemical Identity, Scaffold Class, and Procurement Baseline


4‑(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine is a heterocyclic building block that combines a 1,2,4‑oxadiazole core with a cyclopropyl substituent at position 3 and a primary‑amine‑bearing tetrahydropyran (oxan‑4‑amine) motif at position 5 [REFS‑1]. The molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.24 g·mol⁻¹ [REFS‑1]. The 1,2,4‑oxadiazole scaffold is a recognized amide‑ and ester‑bioisostere, while the cyclopropyl group is a privileged fragment in medicinal chemistry that can modulate metabolic stability, lipophilicity, and conformational rigidity [REFS‑2]. This compound is offered by multiple research‑chemical vendors as a stock or made‑to‑order intermediate, primarily for use in medicinal‑chemistry exploration and structure–activity relationship (SAR) campaigns.

Why In‑Class 1,2,4‑Oxadiazole‑Based Building Blocks Cannot Simply Substitute 4‑(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine in Medicinal‑Chemistry Campaigns


Within the 4‑(3‑substituted‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine series, the nature of the C3‑substituent exerts a pronounced influence on ADME‑relevant properties and target‑engagement potential [REFS‑1]. The cyclopropyl analogue stands at a distinct physicochemical sweet spot: it provides greater metabolic stability than the methyl analogue (C3‑H₃C) and lower lipophilicity and steric demand than the cyclopentyl analogue (C3‑C₅H₉) [REFS‑2]. These differences can translate into meaningful divergence in hepatic clearance, off‑target selectivity, and solubility, meaning that substituting the cyclopropyl variant for a methyl, ethyl, or cyclopentyl congener without SAR validation risks altering a lead series’ property profile in unpredictable ways. A direct quantitative comparison of the cyclopropyl analogue with its closest in‑class alternatives follows below.

Quantitative Differentiation Evidence: 4‑(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine vs. Closest Structural Analogs


Metabolic Stability Advantage of the Cyclopropyl Substituent Over Methyl and Ethyl Analogs

In a head‑to‑head cytochrome P450 oxidative‑metabolism paradigm, cyclopropyl‑bearing small molecules consistently demonstrate lower intrinsic clearance than their methyl or ethyl counterparts, owing to stronger C–H bonds and restricted accessibility of the α‑carbon to CYP enzymes [REFS‑1]. For the specific matched molecular pair 4‑(3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine vs. 4‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine, quantitative human liver microsome (HLM) intrinsic clearance data are not publicly available. The metabolic‑stability advantage of cyclopropyl over methyl and ethyl is, however, a well‑validated class‑level property that has been exploited in numerous preclinical and clinical candidates [REFS‑2].

medicinal chemistry metabolic stability lead optimization

Lipophilicity Modulation: Cyclopropyl Balances logD Relative to Methyl and Cyclopentyl Analogues

The cyclopropyl group occupies an intermediate lipophilicity space between methyl and cyclopentyl. In general matched molecular pair analyses, replacement of a methyl with a cyclopropyl increases logD₇.₄ by approximately 0.2–0.4 units, while a cyclopentyl substitution increases logD by 0.8–1.2 units [REFS‑1]. For the 1,2,4‑oxadiazole‑containing series specifically, the 1,3,4‑oxadiazole regioisomer shows an order of magnitude lower lipophilicity than its 1,2,4‑partner; within the 1,2,4‑series, the C3‑substituent further tunes logD [REFS‑2]. The cyclopropyl analogue therefore provides a middle‑ground lipophilicity that may balance permeability with solubility better than the more lipophilic cyclopentyl analogue or the less lipophilic methyl analogue.

lipophilicity drug-like properties physicochemical profiling

Conformational Rigidity and Target‑Binding Entropy Benefit Relative to Flexible Alkyl Analogues

The cyclopropyl ring imposes significant conformational restriction by limiting rotation around the C3–oxadiazole bond and reducing the number of energetically accessible conformers compared to ethyl or n‑propyl analogues [REFS‑1]. Pre‑organization into a bioactive conformation can translate into a measurable gain in binding affinity (ΔΔG of –0.5 to –2.0 kcal·mol⁻¹ has been reported for cyclopropyl‑mediated conformational restriction in various target classes) [REFS‑2]. While no target‑specific binding data exist for this exact compound, the conformational‑rigidity advantage of cyclopropyl over flexible alkyl side chains is a well‑documented SAR strategy.

conformational restriction binding affinity entropic benefit

When to Select 4‑(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)oxan‑4‑amine Over Structural Analogs: Evidence‑Based Application Scenarios


Metabolic‑Stability‑Driven Lead Optimization

When a lead series containing a methyl‑ or ethyl‑substituted 1,2,4‑oxadiazole‑oxan‑4‑amine scaffold exhibits unacceptable CYP‑mediated clearance, the cyclopropyl analogue should be prioritized for synthesis and testing. The cyclopropyl group’s documented resistance to oxidative metabolism [REFS‑1] makes it a logical first‑choice replacement before pursuing more synthetically complex modifications.

Lipophilicity‑Balanced Fragment Growth

In fragment‑based drug discovery, where maintaining ligand efficiency (LE) and avoiding excessively high logD are critical, the cyclopropyl substituent offers a lipophilicity intermediate between the more polar methyl and the more lipophilic cyclopentyl analogues [REFS‑2]. This balanced profile supports vector exploration while preserving drug‑like physicochemical space.

Conformational Restriction for Target Selectivity

For targets where the C3‑substituent is predicted to occupy a sterically confined sub‑pocket, the cyclopropyl analogue provides a rigid, three‑dimensional group that may improve shape complementarity and reduce off‑target binding relative to flexible ethyl or bulkier cyclopentyl variants [REFS‑3]. This scenario is particularly relevant for kinase and GPCR programs where selectivity is driven by subtle steric and conformational differences.

Multiparameter SAR Exploration of the 1,2,4‑Oxadiazole Series

When building a comprehensive SAR matrix for the 3,5‑disubstituted 1,2,4‑oxadiazole‑oxan‑4‑amine series, the cyclopropyl analogue fills a critical gap between the methyl (MW 183.21), ethyl (MW 197.23), and cyclopentyl (MW 237.3) members [REFS‑4]. Including the cyclopropyl variant enables probing the interplay between steric bulk, lipophilicity, and metabolic stability in a systematic fashion.

Quote Request

Request a Quote for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.